2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative featuring a 4-ethylphenyl substituent at position 2 and a thio-linked N-(thiazol-2-yl)acetamide group at position 5. The 4-oxo-4,5-dihydro moiety introduces hydrogen-bonding capabilities, critical for molecular interactions in biological systems .
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-2-11-3-5-12(6-4-11)13-9-14-16(26)21-22-18(24(14)23-13)28-10-15(25)20-17-19-7-8-27-17/h3-9H,2,10H2,1H3,(H,21,26)(H,19,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZNLBDAROISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazin core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the 4-ethylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrazolo[1,5-d][1,2,4]triazin core reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Thioether formation:
Acetamide formation: Finally, the thiazole ring is introduced through a condensation reaction with thiazole-2-amine, followed by acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide exhibit various pharmacological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazin can inhibit tumor growth through mechanisms such as the inhibition of key kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by targeting DNA replication processes and inducing apoptosis .
-
Antimicrobial Properties :
- The thiazole component in the compound is associated with antimicrobial activity. Research has highlighted that thiazole derivatives can exhibit significant antibacterial and antifungal effects against resistant strains . The presence of the thioether linkage may enhance the interaction with microbial targets.
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the pyrazolo[1,5-d][1,2,4]triazin core.
- Introduction of the thiazole moiety via nucleophilic substitution reactions.
- Final acetamide formation through acylation methods.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-d][1,2,4]triazine core is shared with other derivatives but differs in substituent groups, which directly influence physicochemical and bioactive properties:
Key Observations :
- The thiazol-2-yl acetamide in the target compound may exhibit stronger hydrogen-bonding interactions than the 4-acetylphenyl group in , due to the thiazole’s nitrogen-rich aromatic system .
- The compound in lacks the pyrazolo-triazine core, replacing it with a tetrahydrobenzothiophen system, which reduces rigidity and may alter binding kinetics.
Hydrogen-Bonding and Crystallographic Properties
The 4-oxo group in the target compound facilitates hydrogen bonding, a feature critical for stabilizing interactions in protein binding pockets. In contrast, the thioxo derivatives (e.g., 2-thioxopyrazolo[1,5-a][1,3,5]triazin-4-ones in ) replace oxygen with sulfur, reducing hydrogen-bond acceptor strength but increasing hydrophobicity. X-ray studies of related thiadiazole-triazine hybrids (e.g., ) reveal that sulfur-containing substituents favor planar molecular geometries, which may enhance stacking interactions in crystal lattices.
Bioactivity and Structure-Activity Relationships (SAR)
- The thiophen-2-yl derivative in may target enzymes with aromatic binding pockets, whereas the thiazol-2-yl group in the target compound could interact with metal ions or polar residues in active sites.
- The ethylphenyl substituent’s electron-donating nature may enhance metabolic stability compared to the electron-withdrawing acetylphenyl group in , as seen in similar drug design paradigms .
Biological Activity
The compound 2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide is a novel organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and comparisons with related compounds.
Chemical Structure and Properties
The compound's IUPAC name is 2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide . It possesses a complex structure characterized by a pyrazolo[1,5-d][1,2,4]triazin core and thiazole and acetamide functional groups.
| Property | Value |
|---|---|
| Molecular Weight | 453.95 g/mol |
| Molecular Formula | C22H20ClN5O2S |
| LogP | 4.8808 |
| Polar Surface Area | 75.786 Ų |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases or other signaling proteins, thereby altering cellular responses. This mechanism is critical for its potential applications in cancer therapy and other diseases.
Anticancer Activity
Recent research has indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | KB | 10.0 |
| Pyrazolo[4,3-e][1,2,4]triazole | DLD | 8.5 |
| 2-(Thiazolylacetamide) | HepG2/A2 | 12.0 |
These findings suggest that the compound may also exhibit similar activities against specific tumor types.
Antimicrobial Activity
The compound's thiazole moiety could confer antimicrobial properties. Studies on related thiazole-containing compounds have demonstrated activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Low inhibition |
Structure-Activity Relationships (SAR)
The presence of the 4-ethylphenyl group in the compound is believed to enhance lipophilicity and improve binding affinity to target proteins compared to other similar compounds lacking this substitution. This modification may lead to increased bioavailability and potency.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most potent compounds exhibited IC50 values in the low micromolar range.
- Antimicrobial Screening : Compounds structurally related to thiazole derivatives were screened for antimicrobial activity against common pathogens. Results indicated significant inhibitory effects on Staphylococcus aureus and Candida albicans.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of pyrazolo[1,5-d][1,2,4]triazine derivatives?
- Methodological Answer : Pyrazolo-triazine cores are typically synthesized via cyclization of 5-aminopyrazole precursors with reagents like ethoxycarbonyl isothiocyanate. For example, Sun et al. () reported a two-step procedure involving (i) condensation of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate to form thiourea intermediates, followed by (ii) intramolecular cyclization using sodium ethoxide. This method yields 4-thioxo-pyrazolo-triazinones with >70% efficiency under reflux conditions. Key variables include solvent choice (ethanol or DMF) and reaction time (4–8 hours).
Q. How can the structure of this compound be validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., thiazole protons at δ 7.2–7.8 ppm, pyrazole NH at δ 10–12 ppm).
- X-ray crystallography : Single-crystal studies (e.g., as in ) resolve bond lengths and angles, particularly for the dihydropyrazolo-triazine ring system.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 438.12).
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorometric/colorimetric substrates. Thiazole-containing analogs () often show activity in these assays.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD () combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent polarity, temperature). Key steps:
- Compute activation energies for cyclization steps.
- Use Gaussian or ORCA software to model intermediates.
- Validate predictions with small-scale experiments (e.g., varying catalysts like Pd(OAc) or TEMPO).
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
- Stereochemical variations : Use chiral HPLC or circular dichroism to check enantiomeric excess.
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration). Cross-reference with structurally similar compounds (e.g., ’s benzothiazine analogs).
Q. What advanced techniques elucidate the mechanism of action for this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase domain; see ’s docking poses for thiazole-triazole analogs).
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (K) using immobilized protein targets.
- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
Q. How to design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Metabolic soft spot analysis : Use liver microsomes or CYP450 assays to identify vulnerable sites (e.g., oxidation of the 4-ethylphenyl group).
- Bioisosteric replacement : Substitute labile groups with stable analogs (e.g., replace thioether with sulfone or trifluoromethyl groups).
- Prodrug strategies : Introduce ester or amide prodrug moieties (e.g., acetylated thiol) to enhance oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
